VP-14637

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

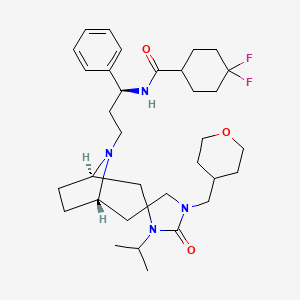

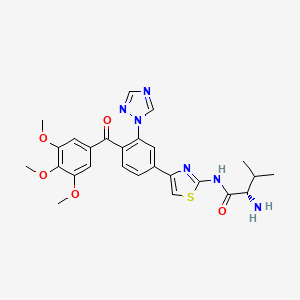

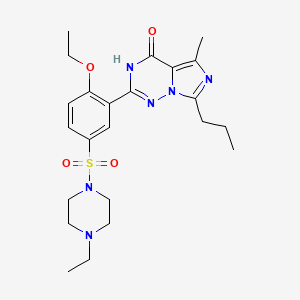

VP-14637 : est un inhibiteur de petite molécule du virus respiratoire syncytial (VRS). Il démontre une activité antivirale significative en interférant directement avec la fusion de l'enveloppe virale avec la membrane de la cellule hôte . Ce composé s'est montré prometteur dans les études précliniques pour son potentiel à traiter les infections à VRS, qui sont une cause majeure d'infections des voies respiratoires chez l'homme .

Applications De Recherche Scientifique

Chemistry: : In chemistry, VP-14637 is used as a model compound to study the synthesis and reactivity of bis-tetrazole-benzhydrylphenol derivatives .

Biology: : In biological research, this compound is used to study the mechanisms of viral fusion and entry into host cells . It serves as a tool to understand the interaction between viral proteins and host cell membranes.

Medicine: : In medicine, this compound is being investigated for its potential as a therapeutic agent for treating RSV infections . Its ability to inhibit viral fusion makes it a promising candidate for antiviral drug development.

Industry: : In the pharmaceutical industry, this compound is used in the development of antiviral drugs. Its synthesis and production processes are optimized for large-scale manufacturing .

Mécanisme D'action

Target of Action

VP-14637, also known as MDT-637, is a small molecule that has been investigated for its antiviral properties . The primary target of this compound is the Fusion (F) protein of the Respiratory Syncytial Virus (RSV) . The F protein is a surface epitope responsible for RSV fusion and is a key target for developing antiviral medicines .

Mode of Action

It is suggested that this compound reduces RSV replication by inhibiting the RSV F protein . This interaction prevents the fusion of the viral envelope with the host cell membrane, thereby inhibiting the entry of the virus into the host cell .

Biochemical Pathways

It is known that the compound interferes with the fusion process of rsv, which is a crucial step in the viral replication cycle . By inhibiting the fusion process, this compound prevents the virus from entering host cells and replicating, thereby limiting the spread of the virus .

Result of Action

The primary result of this compound’s action is the inhibition of RSV fusion, which effectively reduces RSV replication . This can potentially limit the spread of the virus in the host organism, thereby mitigating the symptoms and severity of RSV infections .

Analyse Biochimique

Biochemical Properties

VP-14637 demonstrates potent antiviral activity by inhibiting RSV fusion . It interacts with the RSV fusion protein, which allows simultaneous interaction with both of the heptad repeat domains of the F protein trimer .

Cellular Effects

This compound does not block RSV adsorption but inhibits RSV-induced cell-cell fusion . It specifically binds to RSV-infected cells and is capable of specifically interacting with the RSV fusion protein .

Molecular Mechanism

The mechanism of action of this compound involves inhibiting RSV fusion by interacting with the HRA domain of RSV F protein . This compound-induced drug-resistant mutations were located in the HRB domain and the intervening domain between HRA and HRB .

Dosage Effects in Animal Models

In cotton rats, animals given as little as 126 microg/kg of this compound by small droplet aerosol starting 1 day after experimental virus infection with either a RSV A or B subtype consistently had significantly lower mean pulmonary RSV titers and reduced histopathological findings than mock-treated animals or cotton rats given placebo .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : : VP-14637 est synthétisé par une série de réactions chimiques impliquant la formation de dérivés de bis-tétrazole-benzhydrylphénol . La voie de synthèse implique généralement l'utilisation de divers réactifs et catalyseurs dans des conditions contrôlées pour obtenir le produit souhaité.

Méthodes de Production Industrielle : : La production industrielle de this compound implique la mise à l'échelle du processus de synthèse en laboratoire. Cela inclut l'optimisation des conditions de réaction, telles que la température, la pression et les systèmes de solvants, afin d'assurer un rendement et une pureté élevés du composé .

Analyse Des Réactions Chimiques

Types de Réactions : : VP-14637 subit plusieurs types de réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution . Ces réactions sont essentielles pour modifier la structure du composé et améliorer ses propriétés antivirales.

Réactifs et Conditions Courants : : Les réactifs courants utilisés dans les réactions impliquant this compound comprennent des agents oxydants, des agents réducteurs et divers catalyseurs . Les conditions de réaction, telles que la température et le pH, sont soigneusement contrôlées pour garantir le résultat souhaité.

Principaux Produits : : Les principaux produits formés à partir des réactions impliquant this compound sont généralement des dérivés à activité antivirale accrue . Ces dérivés sont ensuite testés pour leur efficacité contre le VRS.

Applications de la Recherche Scientifique

Chimie : : En chimie, this compound est utilisé comme composé modèle pour étudier la synthèse et la réactivité des dérivés de bis-tétrazole-benzhydrylphénol .

Biologie : : En recherche biologique, this compound est utilisé pour étudier les mécanismes de fusion virale et d'entrée dans les cellules hôtes . Il sert d'outil pour comprendre l'interaction entre les protéines virales et les membranes des cellules hôtes.

Médecine : : En médecine, this compound est étudié pour son potentiel comme agent thérapeutique pour le traitement des infections à VRS . Sa capacité à inhiber la fusion virale en fait un candidat prometteur pour le développement de médicaments antiviraux.

Industrie : : Dans l'industrie pharmaceutique, this compound est utilisé dans le développement de médicaments antiviraux. Ses processus de synthèse et de production sont optimisés pour une fabrication à grande échelle .

Mécanisme d'Action

This compound exerce ses effets en se liant à la protéine de fusion du VRS, qui est responsable de la médiation de la fusion de l'enveloppe virale avec la membrane de la cellule hôte . Cette liaison empêche les changements conformationnels nécessaires à la fusion, inhibant ainsi l'entrée du virus dans la cellule hôte . Les cibles moléculaires impliquées dans ce processus sont les domaines de répétition heptadique du trimère de la protéine de fusion .

Comparaison Avec Des Composés Similaires

Composés Similaires : : Les composés similaires à VP-14637 comprennent JNJ-2408068, GS-5806 et la ribavirine . Ces composés ciblent également la protéine de fusion du VRS et inhibent l'entrée du virus.

Unicité : : this compound est unique dans sa structure en tant que dérivé de bis-tétrazole-benzhydrylphénol . Il a montré une puissance et une spécificité plus élevées dans l'inhibition de la fusion du VRS par rapport à d'autres composés similaires . Sa capacité à interagir avec les deux domaines de répétition heptadique du trimère de la protéine de fusion le distingue des autres inhibiteurs .

Propriétés

| TTP889 is a factor IXa inhibitor with little or no activity against factors VIIIa, Xa, XIa, or XIIa. It is the only molecule in development that is an inhibitor of the intrinsic pathway in vitro and in vivo via FIX/IXa. TTP889 inhibits the ability of FIXa to form a fully functional tenase complex with FVIIIa. FIXa plays an integral role in the intrinsic coagulation pathway and a lesser role in the extrinsic pathway. | |

Numéro CAS |

235106-62-4 |

Formule moléculaire |

C25H22N10O3 |

Poids moléculaire |

510.5 g/mol |

Nom IUPAC |

2-[[2-hydroxy-5-[(Z)-(5-methyltetrazol-1-yl)iminomethyl]phenyl]-(4-hydroxyphenyl)methyl]-4-[(Z)-(5-methyltetrazol-1-yl)iminomethyl]phenol |

InChI |

InChI=1S/C25H22N10O3/c1-15-28-30-32-34(15)26-13-17-3-9-23(37)21(11-17)25(19-5-7-20(36)8-6-19)22-12-18(4-10-24(22)38)14-27-35-16(2)29-31-33-35/h3-14,25,36-38H,1-2H3/b26-13-,27-14- |

Clé InChI |

BLUJRJMLDHEMRX-IFADSCNNSA-N |

SMILES |

CC1=NN=NN1N=CC2=CC(=C(C=C2)O)C(C3=CC=C(C=C3)O)C4=C(C=CC(=C4)C=NN5C(=NN=N5)C)O |

SMILES isomérique |

CC1=NN=NN1/N=C\C2=CC(=C(C=C2)O)C(C3=C(C=CC(=C3)/C=N\N4N=NN=C4C)O)C5=CC=C(C=C5)O |

SMILES canonique |

CC1=NN=NN1N=CC2=CC(=C(C=C2)O)C(C3=CC=C(C=C3)O)C4=C(C=CC(=C4)C=NN5C(=NN=N5)C)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

MDT 637; MDT-637; MDT637; VP-14637; VP 14637; VP14637. |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

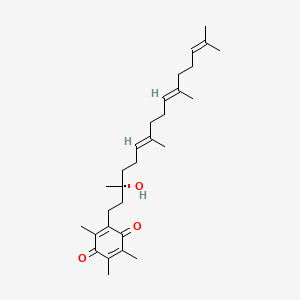

![[(2R)-2-(4-carboxybutoxy)-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B611644.png)